molecular formula C15H9Cl2F3N4OS B2481428 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 957010-43-4

1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2481428
CAS RN: 957010-43-4
M. Wt: 421.22
InChI Key: FGRNDGXQEVGJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a thiazole ring, a pyrazole ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The dichlorophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the compound. The trifluoromethyl group is also electron-withdrawing and could have a similar effect .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple halogens in the compound suggests that it might be quite dense and have a high boiling point .

Scientific Research Applications

Antitumor Activity

Compound 17: exhibits potent antitumor effects. In vitro studies demonstrated growth inhibition in AGS gastric cancer cells, with a half maximal inhibitory concentration (IC50) value of approximately 1.94 μmol/L. Additionally, it significantly suppressed cell migration, arrested the cell cycle, and induced apoptosis. Mechanistically, it appears to inhibit the DYRK1A-PKB (AKT) signaling pathway .

Antimicrobial Research

Given the rising threat of antimicrobial resistance (AMR), exploring novel compounds is crucialCompound 17 could be investigated for its antimicrobial properties, potentially contributing to the fight against AMR .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have demonstrated diverse pharmacological effects, including potent antileishmanial and antimalarial activitiesCompound 17 could be evaluated in these contexts, considering its structural features and potential therapeutic benefits .

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

The DYRK1A pathway plays a role in cancer progressionCompound 17 ’s inhibition of DYRK1A suggests it may be relevant for further investigation in cancer therapy .

Curcumin Analog

As a derivative of curcumin, compound 17 belongs to a class of small molecules with promising prospects for medicinal research. Its unique structure warrants exploration in various disease contexts .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Without more information, it’s difficult to predict the exact mechanism .

Future Directions

The compound could be of interest for further study, particularly if it shows promising biological activity. Future research could involve synthesizing the compound, studying its reactivity, and testing its biological activity .

properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N4OS/c1-21-13(25)8-5-22-24(12(8)15(18,19)20)14-23-11(6-26-14)7-2-3-9(16)10(17)4-7/h2-6H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRNDGXQEVGJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.